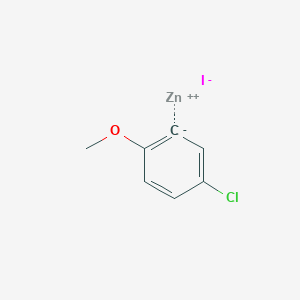![molecular formula C19H26N2O2 B13966898 Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 8-cyclopropyl-2,8-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound with the molecular formula C19H26N2O2 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-cyclopropyl-2,8-diazaspiro[45]decane-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Aplicaciones Científicas De Investigación
Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate include:
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,4-dioxaspiro[4.5]decane-8-carboxamide
- 1,3,8-triazaspiro[4.5]decane-2,4-dione .
Uniqueness
What sets this compound apart from similar compounds is its unique spirocyclic structure and the presence of both a diazaspirodecane core and a benzyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H26N2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c22-18(23-14-16-4-2-1-3-5-16)21-13-10-19(15-21)8-11-20(12-9-19)17-6-7-17/h1-5,17H,6-15H2 |
Clave InChI |
PHRBCJRRXSGGCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(CC2)CCN(C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


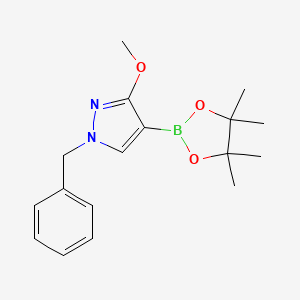

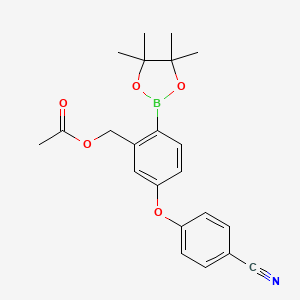
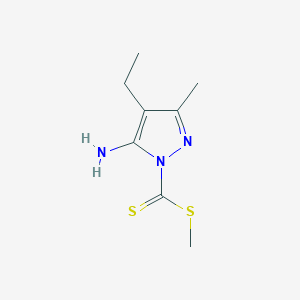
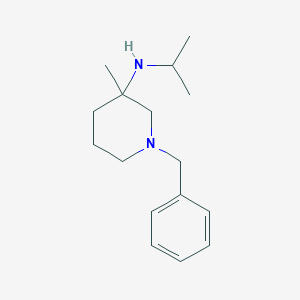

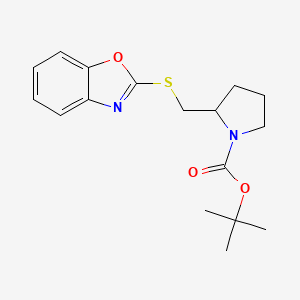

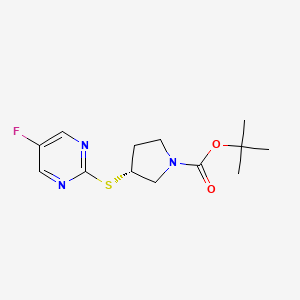
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
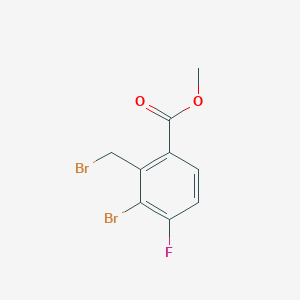
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
